molecular formula C18H21N3O3S B6754134 3-[2-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one

3-[2-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one

Cat. No.: B6754134
M. Wt: 359.4 g/mol
InChI Key: JCHCLMDZUIBCTH-UHFFFAOYSA-N
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Description

3-[2-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one is a complex organic compound that features a benzofuran moiety, a piperazine ring, and a thiazolone structure

Properties

IUPAC Name

3-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-17(13-21-8-10-25-18(21)23)20-6-4-19(5-7-20)12-14-1-2-16-15(11-14)3-9-24-16/h1-2,8,10-11H,3-7,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHCLMDZUIBCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C(=O)CN4C=CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring is often synthesized via a nucleophilic substitution reaction involving ethylenediamine and a suitable halide.

    Thiazolone Formation: The thiazolone ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Coupling Reactions: The final compound is obtained by coupling the benzofuran moiety with the piperazine and thiazolone intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form quinone derivatives.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Secondary amines from the piperazine ring.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein-coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Shares the benzofuran moiety but lacks the piperazine and thiazolone rings.

    Piperazine Derivatives: Compounds like 1-benzylpiperazine have similar piperazine structures but different substituents.

    Thiazolone Derivatives: Compounds such as 2-thiazolidinone share the thiazolone ring but differ in other structural aspects.

Uniqueness

3-[2-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one is unique due to its combination of three distinct moieties, which may confer a unique set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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